molecular formula C21H20BNO2 B296055 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine

1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine

Cat. No. B296055
M. Wt: 329.2 g/mol
InChI Key: KHDSFZVARCBQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine, also known as DPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including organic synthesis, drug development, and material science. DPPA is a chiral molecule that has a boronic acid functional group and a ketone group, making it a versatile compound for various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is not fully understood, but it is believed to act as a Lewis acid catalyst in various chemical reactions. The boronic acid functional group of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can form reversible covalent bonds with certain molecules, allowing for the activation of certain chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine, but it has been shown to have low toxicity levels in animal studies. However, further research is needed to fully understand the potential effects of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine in lab experiments is its versatility in various chemical reactions. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is a stable compound that can be easily synthesized and purified. However, one limitation of using 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for the research and application of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine. One potential area is in the development of new drugs and pharmaceuticals. 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used as a building block for the synthesis of biologically active molecules, and further research can lead to the discovery of new therapeutic agents. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used in the development of new materials with unique properties, such as conducting polymers and catalysts. Overall, the potential applications of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine are vast, and further research is needed to fully understand its capabilities.

Synthesis Methods

The synthesis of 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine involves the reaction between diphenylborinic anhydride and N-phenylpropan-2-amine in the presence of a catalyst. The reaction takes place in a solvent such as toluene or chloroform, and the resulting product is purified through column chromatography.

Scientific Research Applications

1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine has been extensively studied for its potential applications in organic synthesis. It can be used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Additionally, 1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine can be used as a building block for the synthesis of various compounds, including biologically active molecules.

properties

Molecular Formula

C21H20BNO2

Molecular Weight

329.2 g/mol

IUPAC Name

diphenylboranyl 2-amino-3-phenylpropanoate

InChI

InChI=1S/C21H20BNO2/c23-20(16-17-10-4-1-5-11-17)21(24)25-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2

InChI Key

KHDSFZVARCBQMJ-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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